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molecular formula C12H14N2O2 B8739051 4-(4-Amino-phenyl)-1-methyl-piperidine-2,6-dione

4-(4-Amino-phenyl)-1-methyl-piperidine-2,6-dione

Cat. No. B8739051
M. Wt: 218.25 g/mol
InChI Key: JMDARQRWWCHOPR-UHFFFAOYSA-N
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Patent
US08895584B2

Procedure details

A suspension of 348 mg (1.40 mmol) of 1-methyl-4-(4-nitro-phenyl)-piperidine-2,6-dione (as prepared in the previous step) in MeOH (10 mL) was hydrogenated over 10% Pd/C at 20 psi for 1 h at RT. The mixture was filtered through Celite, the filter cake was washed with MeOH, and the solvents were evaporated in vacuo to afford 289 mg (94%) of the title compound as an off-white solid: Mass spectrum (ESI, m/z): Calcd. for C12H14N2O2, 219.1 (M+H). found 219.1.
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:4][C:3]1=[O:18]>CO.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([CH:5]2[CH2:4][C:3](=[O:18])[N:2]([CH3:1])[C:7](=[O:8])[CH2:6]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
348 mg
Type
reactant
Smiles
CN1C(CC(CC1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CC(N(C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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